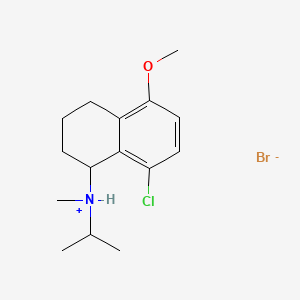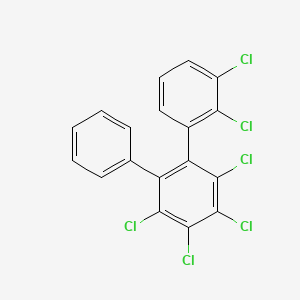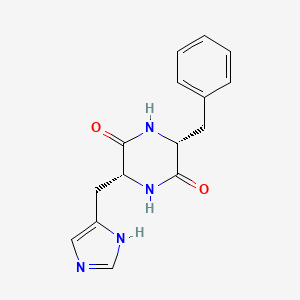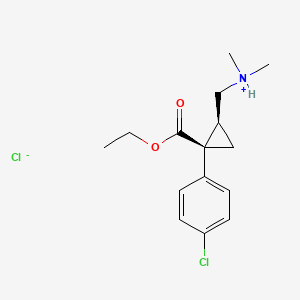
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a cyclopropane ring, a chlorophenyl group, and a dimethylamino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with p-chlorophenyl magnesium bromide to form the corresponding Grignard reagent. This intermediate is then reacted with dimethylaminomethyl chloride under controlled conditions to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester.
- Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, methyl ester.
Uniqueness
The unique combination of the cyclopropane ring, chlorophenyl group, and dimethylamino moiety in Cyclopropanecarboxylic acid, 1-(p-chlorophenyl)-2-((dimethylamino)methyl)-, ethyl ester, (Z)-, monohydrochloride gives it distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in research and industrial applications.
特性
CAS番号 |
85467-68-1 |
|---|---|
分子式 |
C15H21Cl2NO2 |
分子量 |
318.2 g/mol |
IUPAC名 |
[(1S,2R)-2-(4-chlorophenyl)-2-ethoxycarbonylcyclopropyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-4-19-14(18)15(9-12(15)10-17(2)3)11-5-7-13(16)8-6-11;/h5-8,12H,4,9-10H2,1-3H3;1H/t12-,15+;/m1./s1 |
InChIキー |
AEVJDZFTXCBMHZ-YLCXCWDSSA-N |
異性体SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=C(C=C2)Cl.[Cl-] |
正規SMILES |
CCOC(=O)C1(CC1C[NH+](C)C)C2=CC=C(C=C2)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





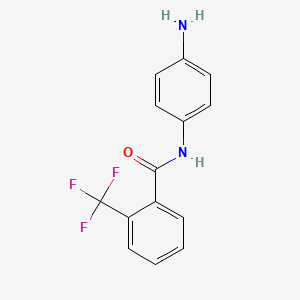
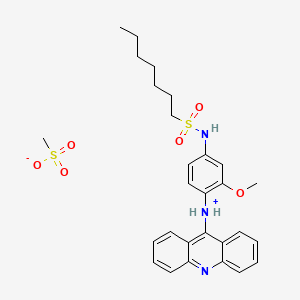
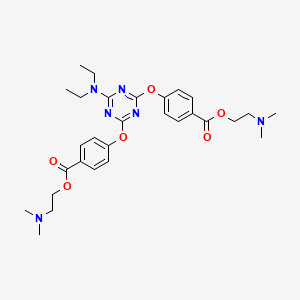
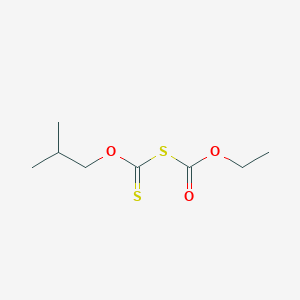


![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
